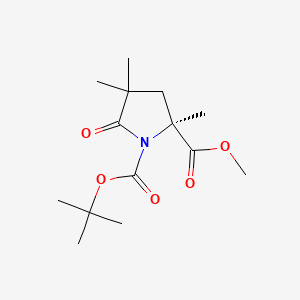
Formamidine-13C Acetate
Übersicht
Beschreibung
Formamidine-13C Acetate, also known as FMDA-13C-Acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of formamidine, which is an organic compound with an amide group and a formyl group attached to a nitrogen atom. It is used as an intermediate in the synthesis of active pharmaceutical ingredients .
Synthesis Analysis
Formamidine Acetate can be synthesized through an electrochemical process. This involves the cathodic reduction of cyanamide in an aqueous electrolyte . The resulting crude product can be used for further conversions, such as to pyrimidines .Molecular Structure Analysis
The molecular formula of Formamidine Acetate is CH₄N₂ * C₂H₄O₂ . Its molar mass is 104.11 g/mol .Chemical Reactions Analysis
Formamidine Acetate is used as an intermediate in the synthesis of active pharmaceutical ingredients . It is also used as a condensing agent for the preparation of pyrimidine and imidazole heterocycles .Physical And Chemical Properties Analysis
Formamidine Acetate is a solid substance .Wissenschaftliche Forschungsanwendungen
Biological Effects and Environmental Impact
Biological Effects of Formamidines : A comprehensive review was conducted on the toxicology of various formamidines, including acetamide and formamide derivatives. This review highlighted the commercial importance of these chemicals and the significant expansion of knowledge regarding their biological consequences. The study emphasizes the variability in biological responses among these chemicals, reflecting their differing usages and potential applications (Kennedy, 2001).
Amitraz Mammalian Toxicity : Amitraz, a formamidine pesticide, has been reviewed for its molecular mechanisms of toxicity in mammals. While amitraz and other formamidines like chlordimeform have commercial applications, concerns over genotoxic effects and environmental persistence necessitate further study. This research underscores the need for comprehensive hazard identification and risk assessment of formamidines, including those used in scientific applications (del Pino et al., 2015).
Analytical Techniques and Environmental Monitoring
Stable Isotope Applications : The use of stable isotopes, including 13C, for clinical research and diagnosis has gained prominence. This review discusses the application of 13C-labeled compounds, such as acetate, in metabolic studies, providing insights into how Formamidine-13C Acetate could be utilized in similar research contexts. These stable isotopes offer non-invasive techniques for assessing metabolic processes and disease states in clinical settings (Halliday & Rennie, 1982).
Degradation of Acetaminophen by Advanced Oxidation Processes : This review explores the advanced oxidation processes (AOPs) for treating acetaminophen in aqueous media, leading to various by-products. It highlights the relevance of understanding the degradation pathways and biotoxicity of by-products, which can inform the environmental monitoring and treatment strategies for acetate derivatives and related compounds. Such insights could be beneficial in assessing the environmental fate and safety of Formamidine-13C Acetate and similar substances (Qutob et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
acetic acid;(13C)methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOLVIIHTDKJRY-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[13CH](=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675911 | |
| Record name | Acetic acid--(~13~C)methanimidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidine-13C Acetate | |
CAS RN |
1215714-80-9, 1215774-22-3 | |
| Record name | Acetic acid--(~13~C)methanimidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | acetic acid;(13C)methanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















